molecular formula C18H16Br2N4O4 B7729309 N'~1~,N'~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide

N'~1~,N'~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide

Cat. No.: B7729309
M. Wt: 512.2 g/mol
InChI Key: WDZIBWLXCKLOOV-VGENTYGXSA-N
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Description

N’~1~,N’~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a butanedihydrazide backbone with two 5-bromo-2-hydroxyphenyl groups attached via methylene bridges.

Properties

IUPAC Name

N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N4O4/c19-13-1-3-15(25)11(7-13)9-21-23-17(27)5-6-18(28)24-22-10-12-8-14(20)2-4-16(12)26/h1-4,7-10,25-26H,5-6H2,(H,23,27)(H,24,28)/b21-9+,22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZIBWLXCKLOOV-VGENTYGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and butanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atoms in the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Products with substituted bromine atoms.

Scientific Research Applications

N’~1~,N’~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, which can influence its activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~4~-bis[(E)-(2-hydroxyphenyl)methylidene]butanedihydrazide
  • N’~1~,N’~4~-bis[(E)-(4-hydroxyphenyl)methylidene]butanedihydrazide
  • N’~1~,N’~4~-bis[(E)-(2,5-dimethoxyphenyl)methylidene]butanedihydrazide

Uniqueness

N’~1~,N’~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide is unique due to the presence of bromine atoms in its structure, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making this compound versatile for different applications.

Biological Activity

N'~1~,N'~4~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]butanedihydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two 5-bromo-2-hydroxyphenyl groups linked to a butanedihydrazide backbone. Its molecular formula is C18H20Br2N4O4C_{18}H_{20}Br_2N_4O_4, with a molecular weight of approximately 436.3 g/mol. The presence of bromine and hydroxyl groups enhances its reactivity and interaction with biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS), leading to cell death.
  • Enzyme Inhibition : The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity in target cells.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound:

Activity Effect Reference
AntimicrobialEffective against Staphylococcus aureus (MIC: 3.91 µg/mL)
Effective against Escherichia coli (MIC: 15.62 µg/mL)
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as a lead compound for developing new antibiotics.
    MicroorganismMIC (µg/mL)MBC (µg/mL)
    Staphylococcus aureus3.917.81
    Escherichia coli15.6231.25
    Pseudomonas aeruginosa31.2562.50
  • Anticancer Activity :
    In vitro studies have shown that this compound can effectively induce apoptosis in human cancer cell lines, such as breast and colon cancer cells. The mechanism involves the generation of ROS and the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

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